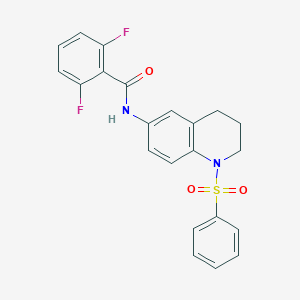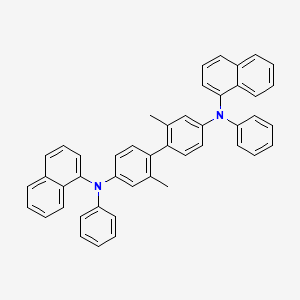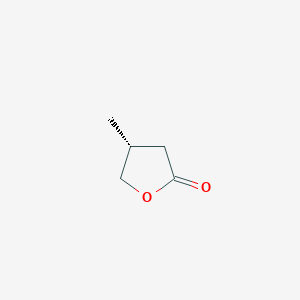![molecular formula C22H26O11 B2818424 [3,4,5-Tris(acetyloxy)-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate CAS No. 1095322-03-4](/img/structure/B2818424.png)
[3,4,5-Tris(acetyloxy)-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3,4,5-Tris(acetyloxy)-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate” belongs to the class of organic compounds known as pentacarboxylic acids and derivatives . These are carboxylic acids containing exactly five carboxyl groups .
Molecular Structure Analysis
The molecule consists of a total of 74 atoms, including 29 Hydrogen atoms, 32 Carbon atoms, 1 Nitrogen atom, 9 Oxygen atoms, 1 Sulfur atom, 1 Fluorine atom, and 1 Chlorine atom . As for the chemical bonds and functional groups, a total of 77 bonds comprising 48 non-H bonds, 22 multiple bonds, 13 rotatable bonds, 4 double bonds, 1 triple bond, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 4 esters (aliphatic), 1 nitrile (aromatic), 1 ether (aliphatic), and 1 Thiophene exist within the chemical structure .Scientific Research Applications
Chemical Synthesis and Modification
Research on compounds with similar structural features often focuses on their synthesis and potential as intermediates in organic chemistry. For example, studies have explored the synthesis of unsaturated, branched, six-membered carbocyclic compounds from diuloses, indicating a methodological interest in creating complex structures from simpler carbohydrate precursors (Kiely et al., 1983). Such methodologies are essential for developing new materials and molecules with specific physical and chemical properties.
Applications in Material Science
Compounds with acetyloxy groups and specific structural motifs are of interest in material science, especially in the synthesis of polymers and coatings with unique properties. For instance, research into UV cross-linkable polymers based on triazine derivatives demonstrates the utility of complex organic molecules in creating new materials with desirable characteristics such as enhanced thermal stability and photocrosslinking capabilities (Suresh et al., 2016).
Bioactive Compound Synthesis
The structural complexity and functionality of molecules similar to the one allow for the synthesis of bioactive compounds. Studies have shown the creation of novel antimicrobial agents through the manipulation of molecular structures (Saeed & Mumtaz, 2017). These compounds are evaluated for their efficacy against various bacterial and fungal strains, indicating the potential of complex organic molecules in contributing to new therapeutic agents.
Catalysis and Organic Reactions
Research into selective esterifications of primary alcohols in water-containing solvents has been conducted, showcasing the application of organic compounds in facilitating or enhancing chemical reactions (Wang et al., 2012). Such studies are crucial for developing more efficient and environmentally friendly chemical processes.
properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c1-11(23)16-6-8-17(9-7-16)32-22-21(31-15(5)27)20(30-14(4)26)19(29-13(3)25)18(33-22)10-28-12(2)24/h6-9,18-22H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUJLNDNATWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2818341.png)

![5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2818344.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2818345.png)



![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818354.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2818355.png)
![1-[3-(3-Fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2818357.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2818358.png)

![Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2818361.png)
![N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2818362.png)